![molecular formula C11H12ClNO4S B13401292 2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride is a versatile chemical compound with significant applications in various scientific fields. Its unique structure, characterized by a benzoxazole ring substituted with tert-butyl, chlorine, and sulfonyl chloride groups, makes it an invaluable tool for researchers and industrial chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols.
Oxidation Reactions: Often use oxidizing agents like tert-butyl hydroperoxide.
Coupling Reactions: Utilize palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which are valuable intermediates in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride is widely used in scientific research due to its unique properties:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of biological processes and enzyme inhibition.
Medicine: For developing new pharmaceuticals with potential therapeutic effects.
Industry: In the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
2-tert-Butylbenzoxazole: Lacks the chlorine and sulfonyl chloride groups, making it less reactive.
6-Chlorobenzoxazole: Does not have the tert-butyl and sulfonyl chloride groups, affecting its chemical properties.
Benzoxazole-7-sulfonyl chloride: Missing the tert-butyl and chlorine groups, altering its reactivity and applications.
Uniqueness: 2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride stands out due to its combination of substituents, which confer unique reactivity and versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-11(2,3)10-13-7-5-4-6(12)9(8(7)17-10)18(14,15)16/h4-5H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPJNXCKGDMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
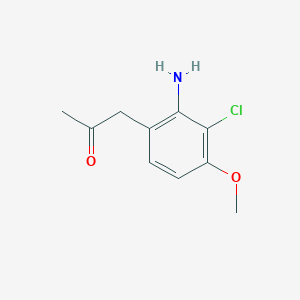

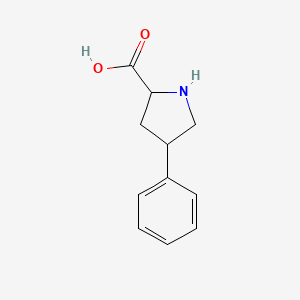
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
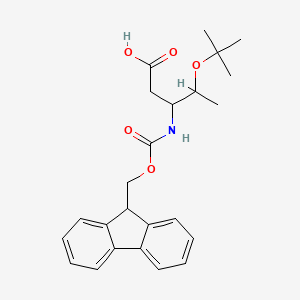
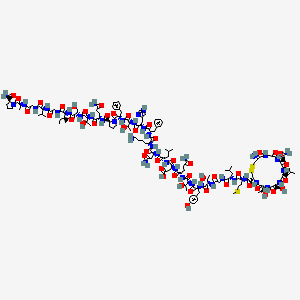
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

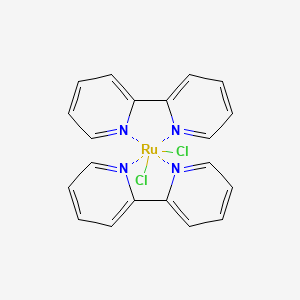
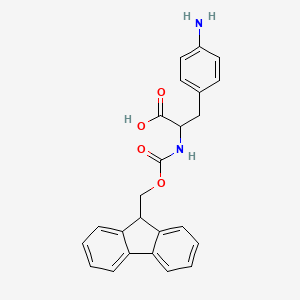
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)

